molecular formula C19H19N3OS B6557769 N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040677-93-7

N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6557769
CAS No.: 1040677-93-7
M. Wt: 337.4 g/mol
InChI Key: SVQYNEWQIWKBFT-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a thiazole-containing acetamide derivative characterized by a 4-methylbenzyl group attached to the acetamide nitrogen and a phenylamino substituent at the 2-position of the thiazole ring. The compound’s core structure aligns with pharmacologically active thiazole derivatives, which are known for diverse biological activities, including analgesic, antimicrobial, and anti-inflammatory properties .

The synthesis of analogous compounds typically involves condensation reactions of thioureas or chalcones with acetamide precursors, followed by purification via chromatography and structural validation using spectroscopic methods (e.g., IR, $ ^1 \text{H-NMR} $, mass spectrometry) .

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)12-20-18(23)11-17-13-24-19(22-17)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQYNEWQIWKBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amidation: The resulting thiazole intermediate is then subjected to amidation with an appropriate amine, such as phenylamine, to form the desired compound.

Reaction Conditions: : The reactions are usually carried out in solvents like ethanol or methanol, with temperatures ranging from room temperature to reflux conditions, depending on the specific steps involved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold for designing new compounds with potential biological activities .

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its potential to inhibit cancer cell proliferation .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide involves interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Acetamide N) Thiazole Substituents logP* Key Activities Reference
Target Compound C${19}$H${19}$N$_3$OS 4-Methylbenzyl 2-Phenylamino ~3.2† Not reported
N-Phenyl-2-(2-(phenylamino)-1,3-thiazol-4-yl)acetamide C${17}$H${14}$N$_4$OS Phenyl 2-Phenylamino ~2.8† Not reported
2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) C${27}$H${25}$N$5$O$2$S 4-Phenylthiazol-2-yl Dihydropyrazole ~4.1† Analgesic (high potency)
N-[(Furan-2-yl)methyl]-2-(4-methylphenyl)acetamide C${14}$H${15}$NO$_2$ Furan-2-ylmethyl None (different core) 2.75 Not reported

*Estimated using fragment-based methods; †Predicted via computational tools.

Pharmacological Activity

  • Analgesic Activity: Thiazole derivatives with dihydropyrazole substituents (e.g., compound 8c in ) exhibit significant analgesic activity in tail-immersion assays, attributed to their ability to modulate central nervous system receptors . The target compound’s phenylamino-thiazole moiety may similarly interact with pain pathways.
  • Anti-inflammatory Potential: Quinazolinone-thioacetamide hybrids () demonstrate anti-inflammatory activity linked to sulfamoylphenyl groups, suggesting that the target compound’s 4-methylbenzyl substituent could influence analogous pathways .

Research Findings and Implications

Bioactivity Trends: Thiazole derivatives with electron-rich aromatic substituents (e.g., phenylamino, dihydropyrazole) show enhanced analgesic activity compared to simpler analogs, supporting further investigation of the target compound’s efficacy .

Solubility Considerations : The 4-methylbenzyl group may reduce aqueous solubility relative to furan-containing analogs (e.g., ), necessitating formulation optimization for in vivo studies .

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